Superior In Vitro Potency Against c-KIT Compared to Imatinib in GIST Cell Lines
In a direct head-to-head comparison against two human GIST cell lines harboring an imatinib-sensitive, activating KIT exon 11 mutation, pexidartinib demonstrated two-fold greater potency than imatinib in reducing cell viability. Pexidartinib exhibited an IC₅₀ of 8–18 nM, while imatinib showed an IC₅₀ of 42 nM (p<0.05) [1]. At concentrations approximating their respective IC₅₀ values (10 nM for pexidartinib and 40 nM for imatinib), pexidartinib also more effectively reduced phospho-KIT relative to total KIT levels [1].
| Evidence Dimension | In vitro cell viability (IC₅₀) against KIT exon 11 mutant GIST cells |
|---|---|
| Target Compound Data | Pexidartinib IC₅₀ = 8–18 nM |
| Comparator Or Baseline | Imatinib IC₅₀ = 42 nM |
| Quantified Difference | Two-fold greater potency (p<0.05) |
| Conditions | Two human GIST cell lines with imatinib-sensitive, activating KIT exon 11 mutation; MTT viability assay. |
Why This Matters
Researchers investigating KIT-driven cancers or screening for KIT inhibitors should prioritize pexidartinib over imatinib when higher potency against exon 11 mutant KIT is required in vitro.
- [1] Liu Y, Given KS, Dickson EL, et al. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo. Exp Neurol. 2019;318:32-41. (Referenced within AnjieChem product page for pexidartinib). Pexidartinib IC₅₀ = 8-18 nM vs. imatinib IC₅₀ = 42 nM in GIST cells. View Source
